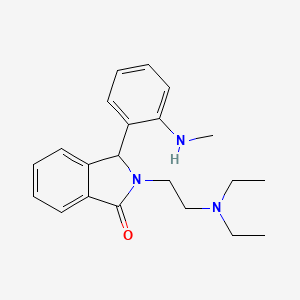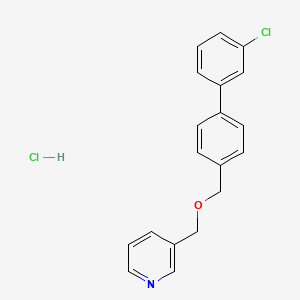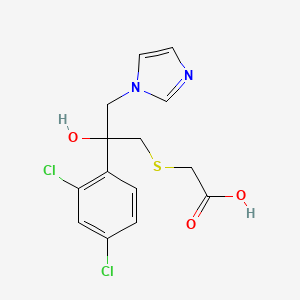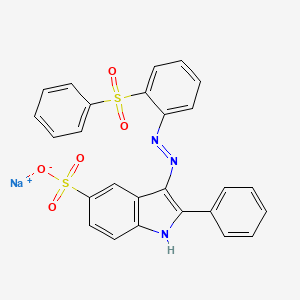
1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt is an organic compound known for its vibrant yellow to orange color. It is commonly referred to as Acid Yellow 246 and is widely used as a dye in various industries. This compound is characterized by its high solubility in water and its stability under acidic and neutral conditions .
Preparation Methods
The synthesis of 1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt typically involves a coupling reaction between aniline and 2-amino-4-nitrobenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes where the reactants are mixed in specific ratios and subjected to controlled temperatures and pH levels to optimize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.
Substitution: It can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: It serves as a staining agent in biological studies to visualize cellular components.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which gives it its characteristic color. The molecular targets and pathways involved in its action depend on its application. For instance, in biological staining, it binds to specific cellular components, allowing for their visualization under a microscope .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as Acid Yellow 17 and Acid Yellow 23. Compared to these, 1H-Indole-5-sulfonic acid, 2-phenyl-3-((2-(phenylsulfonyl)phenyl)azo)-, monosodium salt is unique due to its specific structural features, which confer distinct solubility and stability properties. This makes it particularly suitable for applications requiring high water solubility and stability under acidic conditions .
Properties
CAS No. |
90677-63-7 |
|---|---|
Molecular Formula |
C26H18N3NaO5S2 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
sodium;3-[[2-(benzenesulfonyl)phenyl]diazenyl]-2-phenyl-1H-indole-5-sulfonate |
InChI |
InChI=1S/C26H19N3O5S2.Na/c30-35(31,19-11-5-2-6-12-19)24-14-8-7-13-23(24)28-29-26-21-17-20(36(32,33)34)15-16-22(21)27-25(26)18-9-3-1-4-10-18;/h1-17,27H,(H,32,33,34);/q;+1/p-1 |
InChI Key |
GVJNAEQUDNQRDC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)S(=O)(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)C5=CC=CC=C5.[Na+] |
physical_description |
Pellets or Large Crystals, Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


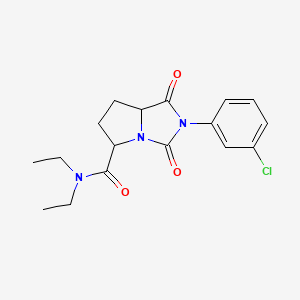

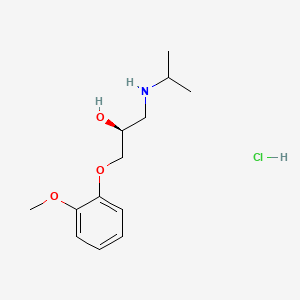
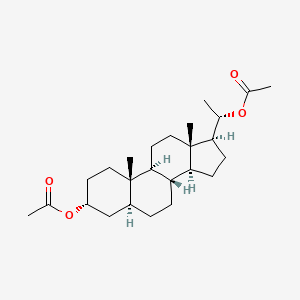

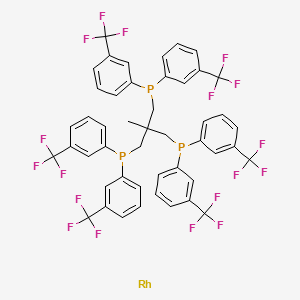
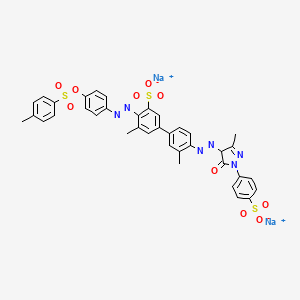
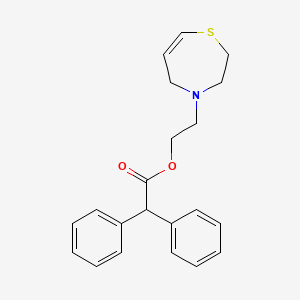
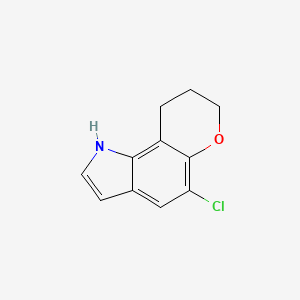
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
